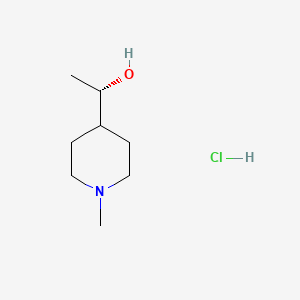![molecular formula C17H33N3O2 B6608214 tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate CAS No. 2353897-66-0](/img/structure/B6608214.png)
tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate (TBPCP) is a compound that has been studied for its potential uses in scientific research. It is a derivative of piperidine, a cyclic organic compound which is commonly used in pharmaceuticals and as a building block for synthesizing other compounds. TBPCP is a relatively new compound and has only recently been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a model compound for studying the binding of drugs to proteins, as well as for studying the structure and function of proteins. This compound has also been used in studies of enzyme inhibition, drug metabolism, and drug-drug interactions.
Mécanisme D'action
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate binds to proteins in a specific manner, which allows it to interact with the active sites of proteins. This binding is thought to be mediated by hydrogen bonding and electrostatic forces. Additionally, this compound has been shown to interact with amino acid side chains in proteins, which can affect the structure and function of the proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is easy to synthesize and is relatively inexpensive. Additionally, this compound is a relatively stable compound and can be stored for long periods of time. However, this compound has limited solubility in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several possible future directions for tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate. One potential direction is to further investigate its mechanisms of action and its biochemical and physiological effects. Additionally, this compound could be used to study the structure and function of proteins, as well as drug-protein interactions. Additionally, this compound could be used in drug design and development, as well as in the development of new drugs and treatments. Finally, this compound could be used to study the effects of drugs on the body, as well as the effects of drug-drug interactions.
Méthodes De Synthèse
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate is synthesized by reacting tert-butyl 4-chloropiperidine-1-carboxylate with 3-(piperazin-1-yl)propyl amine in a basic solution. The reaction is carried out at room temperature and yields this compound in high yields. The synthesis of this compound has been reported to be a simple, efficient, and cost-effective method.
Propriétés
IUPAC Name |
tert-butyl 4-(3-piperazin-1-ylpropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-11-6-15(7-12-20)5-4-10-19-13-8-18-9-14-19/h15,18H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRSOLJSQPXDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)

![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)

![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)



![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)

